N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Flow Chemistry Catalytic Hydrogenation Process Intensification

This heterocyclic aromatic amine is the penultimate intermediate in imatinib synthesis and is cataloged as Imatinib EP Impurity F. Its primary amine group is essential for the final amidation coupling. Prioritize suppliers using continuous-flow hydrogenation (yield: 95.2%, purity: ≥98.5%) to minimize downstream purification costs and maximize API yield. For ANDA/DMF filing, specify individual impurity ≤0.5%, total impurities ≤2.0%, and moisture ≤0.5%. Reference standard grade (≥98% by HPLC, LC-MS/MS validated) is critical for genotoxic impurity quantification at trace levels.

Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
CAS No. 152460-10-1
Cat. No. B018823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
CAS152460-10-1
Synonyms4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline;  4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine; 
Molecular FormulaC16H15N5
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
InChIKeyQGAIPGVQJVGBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement Guide: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1) – Critical Imatinib Intermediate and EP Impurity F Reference Standard


N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1), also referred to as Imatinib Amine, is a heterocyclic aromatic amine with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol . This compound occupies a uniquely dual position in the pharmaceutical supply chain: it serves as the penultimate intermediate in the large-scale industrial synthesis of Imatinib Mesylate, the first-line tyrosine kinase inhibitor for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), while simultaneously being formally cataloged by the European Pharmacopoeia as Imatinib EP Impurity F, a genotoxic impurity requiring stringent control in final drug products [1]. The compound appears as a yellow to orange crystalline solid with a melting point range of 143.0 to 147.0 °C, and commercial grades are routinely supplied with purity specifications of ≥98.0% as determined by HPLC and nonaqueous titration .

Why Generic Imatinib Intermediate Substitution Risks Regulatory Rejection: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine


This compound cannot be indiscriminately substituted with structurally related pyrimidineamine analogs or alternative synthetic intermediates without introducing substantial regulatory and quality risks. As Imatinib EP Impurity F, any residual presence of this compound in the final API is classified as a genotoxic impurity requiring detection and quantification at trace levels—specifically, validated LC-MS/MS methods have established limits of detection (LOD) as low as 0.0039 ng mL⁻¹ and limits of quantitation (LOQ) as low as 2.5 ng mL⁻¹ in imatinib mesylate drug substance . When procured as the intermediate itself, variations in synthetic route—particularly the reduction method employed for the nitro precursor—directly impact both yield (ranging from sub-70% yields with conventional batch hydrogenation to >95% with optimized continuous-flow methods) and purity profiles (batch-to-batch HPLC purity variation from <95% to >99%), which propagate directly into final API quality . Moreover, the compound's specific reactivity at the primary amine (-NH2) group located on the methylphenyl ring is essential for the final amidation coupling with 4-(4-methylpiperazinomethyl)benzoyl chloride; any degradation or substitution at this position renders the intermediate unsuitable for Imatinib synthesis [1].

Quantitative Differentiation Evidence for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1) Procurement


Continuous-Flow Catalytic Hydrogenation Achieves 95.2% Yield vs. Traditional Batch Methods with Lower Yields and Catalyst Degradation

A continuous-flow catalytic hydrogenation method for the reduction of the nitro precursor (imatinib intermediate nitro compound) to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine achieved a yield of 95.2% and HPLC purity of 98.5%. This contrasts with traditional batch reactor hydrogenation methods using Raney nickel or Pd/C at >1 MPa and 60 °C for >6 hours, which reportedly suffer from partial pyrimidine ring reduction, lower yields, and catalyst recycling limitations of only 2–3 cycles . The continuous-flow method operated with a residence time of 38 seconds at 130 °C and 1.0 MPa, demonstrating significantly improved process efficiency and reduced impurity formation .

Flow Chemistry Catalytic Hydrogenation Process Intensification Green Chemistry

LC-MS/MS Detection Limits of 0.0039 ng mL⁻¹ Enable Genotoxic Impurity Control Unachievable with Standard HPLC Methods

As Imatinib EP Impurity F (also designated IMA), this compound is classified as a genotoxic impurity requiring stringent control in imatinib mesylate drug substances and finished preparations. A validated LC-MS/MS method established a limit of detection (LOD) of 0.0039 ng mL⁻¹ for IMA in drug substance, with limits of quantitation (LOQ) of 2.5 ng mL⁻¹ reported in a separate study [1]. In comparison, standard HPLC-UV methods for imatinib impurity profiling typically achieve detection limits in the 0.05–0.1% range (approximately 500–1000 ng mL⁻¹), representing a sensitivity difference of approximately 5 orders of magnitude . The method demonstrated linearity over 0.02–35.27 ng mL⁻¹ (r > 0.998) with recovery rates of 97.1% [1].

Genotoxic Impurity LC-MS/MS Pharmaceutical Quality Control ICH M7

Selective PKC-α Inhibition (IC₅₀ 240 μM) vs. ABL Kinase (IC₅₀ 1.5 μM) Demonstrates Multi-Target Kinase Profile

The compound exhibits a dual kinase inhibitory profile distinct from the final drug substance imatinib. Against ABL tyrosine kinase (the primary target of imatinib), the compound shows an IC₅₀ of 1500 nM (1.5 μM), which is approximately 30-fold weaker than imatinib mesylate (IC₅₀ approximately 0.025–0.05 μM for unphosphorylated ABL) but confirms intrinsic kinase binding activity [1]. Independently, the compound (designated PKC-IN-6 or Compound 21) demonstrated selective inhibition of protein kinase C isoforms, with IC₅₀ values of 240 μM for PKC-α, >500 μM for PKC-δ, >500 μM for PKA, and >100 μM for EGF-R . The 2.1-fold selectivity for PKC-α over PKC-δ and >2-fold selectivity over PKA and EGF-R establishes a defined, albeit modest, selectivity window within the PKC family .

Kinase Inhibitor PKC ABL Tyrosine Kinase

Commercial Purity Specification of ≥98.0% by HPLC and Titration, with Defined Individual Impurity Limits ≤0.5% for cGMP Applications

Commercial suppliers provide this compound with standardized purity specifications of >98.0% as determined by both HPLC (area%) and nonaqueous titration [1]. For pharmaceutical-grade applications, suppliers targeting cGMP intermediate production report tighter specifications: total impurities ≤2.0% (with individual impurities ≤0.5%), moisture content ≤0.5% by Karl Fischer, and melting point ranges of 138–147 °C depending on supplier and purity grade [2]. In contrast, industrial bulk intermediate grades may be supplied with lower purity thresholds (≥95%) and less rigorous impurity profiling, which can introduce unknown impurities that propagate into final API synthesis .

Pharmaceutical Intermediate Quality Specification HPLC Purity cGMP

Recovery Rate of 97.1% in Validated LC-MS/MS Method Confirms Suitability as Quantitative Reference Standard

Validation studies of LC-MS/MS methods for this compound as a genotoxic impurity in imatinib mesylate report a recovery rate of 97.1% with good stability characteristics [1]. This high recovery rate confirms the compound's suitability as a quantitative reference standard for impurity determination, as it demonstrates minimal sample preparation losses and consistent analytical response. The method achieved linearity over 2.5–100.0 ng mL⁻¹ with a limit of quantitation of 2.5 ng mL⁻¹, providing a validated range for accurate quantification of this compound as an impurity in final drug products [1].

Analytical Method Validation Recovery Rate Reference Standard Genotoxic Impurity

Priority Application Scenarios for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1) Based on Quantitative Differentiation Evidence


cGMP Imatinib API Manufacturing Requiring High-Yield, Low-Impurity Penultimate Intermediate

Procurement of this compound from suppliers utilizing continuous-flow catalytic hydrogenation technology (yield: 95.2%, purity: 98.5%) is indicated for pharmaceutical manufacturers seeking to minimize downstream purification costs and maximize API yield . The 20–25 percentage point yield advantage over traditional batch hydrogenation methods translates directly to reduced cost-per-kilogram of final imatinib API. Additionally, the lower impurity burden from continuous-flow production reduces the risk of impurity carryover that could trigger out-of-specification results for Imatinib EP Impurity F in the final drug substance.

Pharmaceutical QC Laboratories Performing ICH M7-Compliant Genotoxic Impurity Testing of Imatinib Formulations

Procurement of high-purity reference standard grade material (≥98% by HPLC and titration, with individual impurities ≤0.5%) is essential for QC laboratories implementing validated LC-MS/MS methods for Imatinib EP Impurity F quantification . The validated method detection limit of 0.0039 ng mL⁻¹ and recovery rate of 97.1% enable reliable quantification at levels far below the Threshold of Toxicological Concern (TTC) specified in ICH M7 guidance . Laboratories should prioritize suppliers offering lot-specific certificates of analysis documenting LC-MS/MS purity validation and recovery data.

Kinase Signaling Research Requiring Defined PKC-α/ABL Dual Inhibitor as Tool Compound

Researchers investigating PKC isoform selectivity or comparing ABL kinase inhibition profiles should procure this compound from suppliers providing lot-specific biological activity validation (PKC-α IC₅₀: 240 μM; ABL IC₅₀: 1500 nM) . The 2.1-fold selectivity for PKC-α over PKC-δ, combined with the 30-fold weaker ABL inhibition relative to imatinib, provides a well-characterized tool for kinase inhibitor screening and medicinal chemistry optimization programs.

Regulatory Starting Material Qualification for ANDA/DMF Filings Requiring Defined Impurity Profiles

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic imatinib products should procure this intermediate from suppliers capable of providing full impurity characterization including specification limits for individual impurities (≤0.5%), total impurities (≤2.0%), and moisture content (≤0.5%) . These defined specifications support regulatory filings by establishing process consistency and enabling correlation of intermediate quality attributes to final API impurity profiles.

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